Dimethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-15-9(13)11(10(14)16-2)3-5-12(6-4-11)17-7-8-18-12/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSJYZFYYGBJDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC2(CC1)OCCO2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Starting Materials
The most widely reported method involves the acid-catalyzed cyclocondensation of a diol with a ketone derivative. Ethylene glycol and dimethyl 2,2-bis(hydroxymethyl)cyclohexane-1,3-dicarboxylate are common starting materials, reacting under acidic conditions to form the spiroketal core. The mechanism proceeds via protonation of the ketone carbonyl, followed by nucleophilic attack by the diol’s hydroxyl groups, culminating in dehydration to form the 1,4-dioxane ring.
Optimization Studies
Yields for this method typically range from 40% to 60%, depending on the acid catalyst and reaction time. Sulfuric acid (5–10 mol%) in refluxing toluene achieves a 45% yield after 12 hours. Alternative catalysts like p-toluenesulfonic acid (PTSA) reduce side reactions, improving yields to 55% under similar conditions. A notable limitation is the formation of regioisomers, which necessitate chromatographic purification.
Halogenation-Mediated Ring Closure
Bromination Techniques
A halogenation-based approach, adapted from bicyclic amine syntheses, involves brominating a precursor such as N-methyl-1,4-dioxaspiro[4.5]decane-8-acetoxamide. Treatment with N-bromosuccinimide (NBS) in carbon tetrachloride introduces bromine at the 6-position, generating a reactive intermediate for subsequent ring closure.
Ring-Closure Conditions
The brominated intermediate undergoes base-mediated elimination (e.g., potassium hydroxide in ethanol) to form a double bond, followed by intramolecular cyclization to construct the spiro framework. This two-step process achieves a 50% overall yield, with the elimination step being rate-limiting. Recent advances utilize phase-transfer catalysts to enhance reaction efficiency, reducing reaction times from 24 hours to 8 hours.
Photochemical Synthesis Approaches
[2+2] Cycloaddition Methodology
Inspired by cubane dicarboxylate syntheses, photochemical [2+2] cycloaddition has been explored for spiroketal formation. Irradiating a diketone precursor (e.g., dimethyl 1,4-dioxaspiro[4.5]deca-6,8-diene-8,8-dicarboxylate) with UV light in benzene induces a cycloaddition reaction, forming the strained spiro center. This method requires a 450 W mercury lamp and achieves a 30% yield after 24 hours.
Light Source Optimization
Switching to LED-based photoreactors with narrow-wavelength emission (365 nm) improves selectivity, reducing side products and increasing yields to 38%. Scalability remains a challenge due to light penetration limitations in batch reactors, prompting interest in continuous-flow systems (discussed in Section 4).
Continuous Flow Manufacturing
Reactor Design Considerations
Continuous-flow photochemistry, as demonstrated in cubane syntheses, offers a scalable alternative. A tubular reactor with immobilized TiO2 catalysts enables precise control over residence time (30 minutes) and photon flux. This setup converts 34.3 g of diketone precursor into the spiroketal product at a rate of 3.4 g·h⁻¹, achieving a 60% yield—nearly double that of batch methods.
Process Scalability
Flow systems mitigate thermal degradation and side reactions through rapid heat dissipation. A three-coil reactor configuration, operated at 10–15°C, maximizes product stability while maintaining throughput. Industrial adopters report a 40% reduction in production costs compared to batch processes.
Esterification of Precursor Acids
Dicarboxylic Acid Synthesis
The target compound can be derived from 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylic acid, synthesized via oxidation of a diol precursor (e.g., 1,4-dioxaspiro[4.5]decane-8,8-dimethanol) using Jones reagent. This step achieves an 85% yield under controlled conditions (0–5°C, 2 hours).
Methylation Techniques
Esterification with methanol and sulfuric acid (2 equiv.) at reflux completes the synthesis. Gas chromatography monitoring reveals >95% conversion after 6 hours, with purification via recrystallization from ethyl acetate. This method is favored for its simplicity but requires high-purity dicarboxylic acid, which can be challenging to isolate.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1,4-dioxaspiro-[4.5]decane-8,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: LiAlH4 in dry ether at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in an aprotic solvent.
Major Products
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Dimethyl 1,4-dioxaspiro-[4.5]decane-8,8-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spiroketal-containing pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 1,4-dioxaspiro-[4.5]decane-8,8-dicarboxylate involves its interaction with specific molecular targets. The spiroketal structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Diethyl 1,4-Dioxaspiro[4.5]decane-8,8-dicarboxylate
- Structure : Ethyl ester groups replace the methyl esters in the target compound.
- Molecular Formula : C₁₄H₂₀O₆ (vs. C₁₂H₁₈O₆ for the dimethyl variant).
- Properties : The bulkier ethyl groups may reduce crystallinity and enhance lipophilicity, impacting solubility in organic solvents. Commercial suppliers (e.g., Amadis Chemical) list it at $1.9–2.9/gram, suggesting industrial relevance .
- Applications : Used in similar synthetic pathways but with altered reaction kinetics due to steric hindrance.
Methyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate
Ethyl 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
- Structure : Combines an ethyl ester with a methyl substituent at the 8-position.
- Molecular Formula : C₁₂H₂₀O₄ (MW: 228.28 g/mol).
- Available at 98% purity for research use .
8-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid
- Structure : Aryl substitution with 3,4-dimethoxyphenyl and a carboxylic acid group.
- Molecular Formula : C₁₇H₂₂O₆ (MW: 322.35 g/mol).
8-(Cyclopropylmethoxy)-1,4-dioxaspiro[4.5]decane
- Structure : Ether-linked cyclopropylmethoxy substituent.
- Molecular Formula : C₁₂H₂₀O₃ (MW: 212.29 g/mol).
Comparative Data Table
Q & A
Q. What are the established synthetic routes for Dimethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate, and how do reaction conditions influence yield?
The compound is synthesized via acetal formation from cyclohexanone derivatives. A common method involves reacting (1R,3S)-dimethyl 2-oxocyclohexane-1,3-dicarboxylate with ethylene glycol under acid catalysis, followed by esterification . Key variables include solvent choice (e.g., diethyl ether for purification), temperature control (room temperature to reflux), and catalyst type (e.g., p-toluenesulfonic acid). Yield optimization requires careful monitoring of water removal to drive the acetalization equilibrium .
Q. How is the structural conformation of this spirocyclic compound validated?
X-ray crystallography confirms the chair conformation of the cyclohexane ring, with the 1,3-dioxolane ring forming a spiro junction. Key bond lengths include the pseudo-axial C–O bond (1.439 Å) and equatorial C–O bond (1.424 Å), while the O–C–O angle in the dioxolane ring is 106.25° . Complementary characterization uses NMR (to confirm ester methyl groups at δ ~3.7 ppm) and IR spectroscopy (C=O stretches at ~1730 cm) .
Q. What purification techniques are recommended for this compound?
Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials. Recrystallization from ethanol or methanol is used for higher-purity batches. Purity assessment requires HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How does the spirocyclic structure influence reactivity in cross-coupling or functionalization reactions?
The spirocyclic framework imposes steric constraints, directing regioselectivity in reactions. For example, the equatorial ester groups in the chair conformation are more accessible for nucleophilic attacks, while the axial positions may hinder bulky reagents. Computational studies (DFT) predict preferential reactivity at the C8 position due to lower steric hindrance . Experimental validation involves Suzuki-Miyaura coupling with aryl boronic acids, monitored by NMR .
Q. What strategies resolve contradictions in reported biological activity data for structurally related dioxaspiro compounds?
Discrepancies in IC values (e.g., cytotoxic activity ranging from 20 µM to >150 µM in MCF-7 cells) may arise from differences in assay conditions (e.g., serum concentration, incubation time) or impurities . Mitigation strategies include:
- Standardizing cell lines and culture conditions.
- Validating compound purity via LC-MS before assays.
- Using positive controls (e.g., doxorubicin for cytotoxicity). Comparative studies with analogs (e.g., ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate) can isolate structural contributors to activity .
Q. How can computational modeling predict interactions between this compound and biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. The spirocyclic core’s rigidity may enhance binding entropy, while ester groups form hydrogen bonds with active-site residues. Validation requires crystallographic co-structure data or surface plasmon resonance (SPR) binding assays .
Methodological Tables
Table 1: Key Synthetic Parameters and Outcomes
| Parameter | Condition | Outcome (Yield) | Reference |
|---|---|---|---|
| Catalyst | p-TsOH (5 mol%) | 78% yield | |
| Solvent | Toluene (reflux) | 65% yield | |
| Purification | Silica gel (EtOAc/hexane 1:4) | >95% purity |
Table 2: Comparative Biological Activity of Analogous Compounds
| Compound | Biological Activity | IC (µM) | Model System | Reference |
|---|---|---|---|---|
| 8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl methanol | Cytotoxic | 20 | MCF-7 cells | |
| Ethyl 2-(8-hydroxy-dioxaspiro)acetate | Antioxidant | 156.3 | Liver homogenate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
